5-Bromo-1-cyclopropyl-1H-1,2,3-triazole chemical structure and physical properties
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole chemical structure and physical properties
An In-Depth Technical Guide to 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has established itself as a "privileged scaffold."[1][2] Its remarkable stability, capacity for hydrogen bonding and dipole interactions, and its role as a bioisostere for the amide bond have made it a cornerstone in the design of novel therapeutics.[1][2][3] When functionalized, this heterocyclic core offers a robust framework for developing compounds with a wide spectrum of biological activities, from anticancer to antimicrobial agents.[2][3][4][5]
This guide focuses on a specific, high-value derivative: 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole . The incorporation of a cyclopropyl group introduces conformational rigidity and can enhance metabolic stability and binding affinity. Concurrently, the bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle for downstream functionalization via cross-coupling reactions and a key pharmacophoric element often found to be essential for biological activity.[3]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the compound's structure, physicochemical properties, proposed synthetic methodologies with mechanistic insights, expected spectral characteristics, and its potential applications as a building block in pharmaceutical research.
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole combines the aromaticity of the triazole ring with the strained, three-dimensional nature of the cyclopropyl group.
Caption: Chemical structure of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 5-bromo-1-cyclopropyl-1H-1,2,3-triazole | [6] |
| CAS Number | 1889670-37-4 | [6][7] |
| Molecular Formula | C₅H₆BrN₃ | [7][8] |
| Molecular Weight | 188.03 g/mol | [7] |
| SMILES | C1CC1N2C(=CN=N2)Br | [8] |
| InChI | InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 | [8] |
| InChIKey | QICNFTQYPGBMAE-UHFFFAOYSA-N |[8] |
Table 2: Physical and Predicted Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Physical State | Solid | Predicted based on related bromo-triazoles | [9] |
| XlogP | 1.2 | Predicted | [8] |
| Melting Point | 23-25 °C | For parent 1H-1,2,3-triazole; expected to be higher for the title compound | [10][11] |
| Boiling Point | 203 °C | For parent 1H-1,2,3-triazole; expected to be higher for the title compound | [10][11] |
| Solubility | Very soluble in water | For parent 1H-1,2,3-triazole; likely soluble in organic solvents like DCM, EtOAc, MeOH |[10][11] |
Synthesis and Mechanistic Considerations
Caption: Proposed three-stage synthetic workflow.
Protocol 1: Synthesis of Cyclopropyl Azide (Precursor)
This initial step involves a bimolecular nucleophilic substitution (Sₙ2) reaction where the bromide leaving group on cyclopropane is displaced by the azide nucleophile.[12]
Causality: The choice of a polar aprotic solvent like DMF or DMSO is critical. These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion (N₃⁻) poorly solvated, thereby increasing its nucleophilicity and promoting a favorable reaction rate.[12] Controlled heating is applied to overcome the activation energy, but must be carefully managed.
Methodology:
-
In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with cyclopropyl bromide (1.0 eq) and dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2-1.5 eq) portion-wise.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and a low-boiling organic solvent (e.g., diethyl ether).
-
Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature (<30 °C) to yield crude cyclopropyl azide.
Trustworthiness & Safety:
-
Self-Validation: The reaction can be monitored for the disappearance of the starting bromide and the appearance of the azide product, which will have a distinct retention time/factor.
-
WARNING: Sodium azide is acutely toxic and can form explosive heavy metal azides.[12] The product, cyclopropyl azide, is a low-molecular-weight organic azide with a high nitrogen content, rendering it potentially explosive and sensitive to heat, shock, or friction.[12] All operations must be conducted behind a blast shield with appropriate personal protective equipment (PPE). Distillation is not recommended due to the risk of explosive decomposition.
Protocol 2: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole
The core triazole ring is formed via a [3+2] Huisgen cycloaddition.[11][13] The use of a copper(I) catalyst makes this reaction a prime example of "click chemistry," ensuring high regioselectivity for the 1,4-disubstituted isomer, which in this case (with acetylene) is the N-1 substituted product.[14][15][16]
Causality: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the LUMO energy and facilitating a stepwise cycloaddition mechanism that proceeds under mild conditions and exclusively yields the 1,4-isomer, avoiding the formation of the 1,5-isomer that occurs under thermal conditions.[13]
Methodology:
-
Dissolve the crude cyclopropyl azide (1.0 eq) in a solvent system such as a t-BuOH/water mixture.
-
Add a source of acetylene, such as ethynyltrimethylsilane (1.1 eq), which will be deprotected in situ, or by bubbling acetylene gas through the solution.
-
Add sodium ascorbate (0.1 eq) to act as a reducing agent, ensuring the copper remains in the active Cu(I) oxidation state.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq). The ascorbate will reduce it to Cu(I) in situ.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia to remove copper salts, followed by brine.
-
Dry the organic phase, concentrate under reduced pressure, and purify by column chromatography to isolate 1-cyclopropyl-1H-1,2,3-triazole.
Protocol 3: Regioselective Bromination via Lithiation
Direct electrophilic bromination of N-substituted triazoles can be unselective and often results in 4,5-dibromination.[10] A more controlled and authoritative method is a directed metalation-bromination sequence.
Causality: The N-1 nitrogen of the triazole ring directs organolithium bases (like n-BuLi) to deprotonate the most acidic proton, which is at the adjacent C-5 position. This generates a transient triazolide anion. This nucleophilic species is then "quenched" by an electrophilic bromine source like molecular bromine (Br₂) or tetrabromomethane (CBr₄), installing the bromine atom exclusively at the 5-position. This mechanism is analogous to established bromine-lithium exchange reactions on related dibromo-triazoles.[17]
Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve 1-cyclopropyl-1H-1,2,3-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of an electrophilic bromine source (e.g., Br₂, 1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the lithiated triazole solution into the bromine solution via cannula.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by water.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to yield the final compound, 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole.
Structural Elucidation and Spectral Analysis
While experimental data is not publicly available, the spectral characteristics of the title compound can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Triazole Proton (C4-H): A sharp singlet expected around δ 7.5-8.0 ppm.[10]- Cyclopropyl Protons: A complex multiplet system between δ 0.8-3.5 ppm. Expect a downfield multiplet for the CH proton attached to N-1 and two upfield multiplets for the two CH₂ groups.[18] |
| ¹³C NMR | - Triazole Carbons: Two signals in the aromatic region (δ 120-145 ppm).[19]- Cyclopropyl Carbons: Three signals in the aliphatic region (δ 5-40 ppm). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent doublet peak corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 187 and 189, with an approximate 1:1 intensity ratio.[8] |
| IR Spectroscopy | - C-H stretch (aromatic): ~3100-3150 cm⁻¹- C-H stretch (aliphatic): ~2850-3000 cm⁻¹- N=N/C=C stretch (ring): ~1400-1600 cm⁻¹- C-Br stretch: ~500-650 cm⁻¹ |
Reactivity and Synthetic Utility
The true value of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole in drug discovery lies in its capacity as a versatile synthetic intermediate. The carbon-bromine bond is a gateway to a vast chemical space through modern cross-coupling reactions.
Caption: Reactivity of the C-Br bond in cross-coupling reactions.
This reactivity allows for the systematic and efficient generation of chemical libraries. By coupling various boronic acids, alkynes, amines, or stannanes, researchers can rapidly explore structure-activity relationships (SAR) to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
Applications in Drug Discovery
The 1,2,3-triazole scaffold is present in several approved drugs, including the antibacterial agent Tazobactam and the anticonvulsant Rufinamide, highlighting its clinical relevance.[2] The unique properties of the triazole ring make it an ideal component for drug design:
-
Metabolic Stability: It is resistant to enzymatic degradation (hydrolysis, oxidation), which can improve a drug's half-life.[1]
-
Amide Bioisostere: It can mimic the geometry and electronic properties of an amide bond, a common functional group in bioactive molecules, while lacking the susceptibility to hydrolysis.[2]
-
Pharmacophore Linker: Its linear, rigid geometry makes it an excellent linker to connect two distinct pharmacophores, creating hybrid molecules with potentially synergistic or novel activities.[4][20]
-
Improved Properties: The polar nitrogen atoms can engage in favorable hydrogen bonding with protein targets and improve compound solubility.[1]
Bromo-substituted triazoles, in particular, have been shown to be crucial for the activity of certain anticancer agents, underscoring the importance of this specific class of compounds in oncology research.[3]
Safety and Handling
No specific material safety data sheet (MSDS) is available for 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole. However, based on related compounds, a cautious approach is warranted.
-
Predicted Hazards: Based on other bromo-triazoles, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and may exhibit acute oral toxicity.[9][21][22]
-
Precursor Hazards: The synthesis involves highly hazardous materials. Sodium azide is acutely toxic, and organic azides like cyclopropyl azide are potentially explosive.[12]
-
Handling Recommendations: All manipulations should be performed in a certified chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory. When working with azide intermediates, a blast shield should be used, and exposure to heat, friction, and shock must be avoided.[22]
Conclusion
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is more than just a chemical entity; it is a strategically designed building block for modern drug discovery. Its structure combines the stability and favorable drug-like properties of the triazole-cyclopropane core with the synthetic versatility of a carbon-bromine bond. The well-defined synthetic pathways and predictable reactivity make it an invaluable tool for researchers aiming to construct novel molecular architectures for biological screening. As the demand for new therapeutics continues to grow, such well-conceived and highly functionalized scaffolds will remain at the forefront of medicinal chemistry innovation.
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